molecular formula C6H5BrN2O2 B3030329 2-(Bromomethyl)-5-nitropyridine CAS No. 887588-20-7

2-(Bromomethyl)-5-nitropyridine

Cat. No.: B3030329
CAS No.: 887588-20-7
M. Wt: 217.02 g/mol
InChI Key: IODCATCUKODATB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group at the second position and a nitro group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitropyridine typically involves the bromination of 5-nitropyridine-2-methanol. The reaction is carried out using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination without over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

  • Substituted pyridine derivatives (from nucleophilic substitution).
  • 2-(Aminomethyl)-5-nitropyridine (from reduction).
  • Pyridine-2-carboxylic acid derivatives (from oxidation).

Scientific Research Applications

2-(Bromomethyl)-5-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-nitropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-5-nitropyridine is unique due to the combination of the bromomethyl and nitro groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-(bromomethyl)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODCATCUKODATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652182
Record name 2-(Bromomethyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-20-7
Record name 2-(Bromomethyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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